molecular formula C22H24O5 B14621014 4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate CAS No. 58738-86-6

4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate

Cat. No.: B14621014
CAS No.: 58738-86-6
M. Wt: 368.4 g/mol
InChI Key: HCLUTGMEKKLXJC-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate is an organic compound with the molecular formula C28H36O6. It is a liquid crystalline monomer that exhibits unique properties due to its liquid crystalline nature. This compound is used in various scientific research applications, particularly in the fields of materials science and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate typically involves the esterification of 4-(Hexyloxy)benzoic acid with 4-(Acryloyloxy)phenol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate is unique due to its specific combination of hexyl and acryloyloxy groups, which impart distinct liquid crystalline properties. This makes it particularly suitable for applications requiring precise control over molecular alignment and self-assembly .

Properties

CAS No.

58738-86-6

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-prop-2-enoyloxybenzoate

InChI

InChI=1S/C22H24O5/c1-3-5-6-7-16-25-18-12-14-20(15-13-18)27-22(24)17-8-10-19(11-9-17)26-21(23)4-2/h4,8-15H,2-3,5-7,16H2,1H3

InChI Key

HCLUTGMEKKLXJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C=C

Origin of Product

United States

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